3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide
CAS No.: 349621-10-9
Cat. No.: VC21487090
Molecular Formula: C21H21ClN2O3S2
Molecular Weight: 449g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349621-10-9 |
|---|---|
| Molecular Formula | C21H21ClN2O3S2 |
| Molecular Weight | 449g/mol |
| IUPAC Name | 3-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H21ClN2O3S2/c1-14-10-12-24(13-11-14)29(26,27)16-8-6-15(7-9-16)23-21(25)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,14H,10-13H2,1H3,(H,23,25) |
| Standard InChI Key | GCUCPIXNKFTBNB-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
IUPAC Name
The IUPAC name of the compound is 3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 436.98 g/mol
Structural Features
The compound consists of:
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A benzothiophene core with a chlorine atom at the third position.
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A carboxamide functional group attached to the second position.
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A sulfonamide-linked phenyl ring substituted with a 4-methylpiperidine group.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Benzothiophene Core: The benzothiophene scaffold is synthesized through cyclization reactions involving thiophene derivatives.
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Chlorination: Chlorine is introduced at the third position of the benzothiophene ring using electrophilic substitution.
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Amide Formation: The carboxylic acid group on the benzothiophene is converted into an amide using amine coupling agents like EDC or DCC.
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Sulfonamide Linkage: The phenyl ring is functionalized with a sulfonamide group, which is further modified to attach the 4-methylpiperidine moiety.
Pharmaceutical Research
This compound could be investigated for its potential as:
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Kinase Inhibitor: The benzothiophene core and sulfonamide group are structural motifs often found in kinase inhibitors.
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Anti-inflammatory Agent: Sulfonamides are known for their anti-inflammatory properties.
Biological Activity
While specific data on this compound's biological activity is unavailable, similar structures have been shown to exhibit:
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Anticancer activity via inhibition of cell proliferation pathways.
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Anti-inflammatory effects through modulation of enzyme activity.
Spectroscopic Techniques
To confirm its structure, the following methods are used:
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NMR (Nuclear Magnetic Resonance): For determining proton and carbon environments.
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IR (Infrared Spectroscopy): To identify functional groups such as amides and sulfonamides.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
Crystallography
X-ray crystallography can provide detailed insights into the molecular geometry and intermolecular interactions.
Challenges
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Limited solubility in aqueous media may affect bioavailability.
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The synthesis involves multiple steps, which could limit scalability.
Future Directions
Research can focus on:
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Modifying substituents to improve solubility and pharmacokinetics.
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Evaluating its efficacy in biological assays for specific disease models.
This article provides a comprehensive overview of 3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide, highlighting its structure, properties, and potential applications in drug development and chemical research. Further experimental studies are necessary to fully understand its therapeutic potential and limitations.
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